Product packaging for Methyl 4-propoxybenzofuran-6-carboxylate(Cat. No.:)

Methyl 4-propoxybenzofuran-6-carboxylate

Cat. No.: B11805977
M. Wt: 234.25 g/mol
InChI Key: RKCXCIUZEGFJFA-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Medicinal Chemistry Research

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. ontosight.ai This heterocyclic core imparts a rigid, planar structure that can effectively interact with biological targets. Benzofuran derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This has led to the development of numerous benzofuran-containing drugs and clinical candidates. For instance, the antiarrhythmic drug amiodarone (B1667116) and the gout medication benzbromarone (B1666195) feature a benzofuran core. The inherent bioactivity of this scaffold continues to inspire the design and synthesis of novel therapeutic agents.

Overview of Substituted Benzofuran Carboxylates in Academic Inquiry

Within the broader class of benzofurans, substituted benzofuran carboxylates have garnered considerable attention in academic research. The presence of a carboxylate group, often in the form of a methyl or ethyl ester, provides a handle for further chemical modification and can influence the molecule's polarity, solubility, and ability to form hydrogen bonds. These characteristics are crucial for drug-likeness and pharmacokinetic profiles.

Research has demonstrated that the nature and position of substituents on the benzofuran ring, in conjunction with the carboxylate group, can significantly impact biological efficacy. For example, various substituted benzofuran-2-carboxylic acid esters have been synthesized and evaluated as inhibitors of ischemic cell death. nih.gov Similarly, benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been investigated as potential anticancer agents and inhibitors of NF-κB. nih.gov These studies underscore the importance of exploring the vast chemical space offered by substituted benzofuran carboxylates in the quest for new therapeutic leads.

Research Focus on Methyl 4-propoxybenzofuran-6-carboxylate within the Benzofuran Class

Direct and extensive research specifically targeting this compound is not prominent in the current scientific literature. However, its structure suggests several avenues of potential research interest. The propoxy group at the 4-position introduces a lipophilic character, which could enhance membrane permeability and oral bioavailability. The methyl carboxylate at the 6-position serves as a potential site for derivatization, allowing for the synthesis of a library of related compounds with diverse functionalities.

Given the known biological activities of analogous 4-alkoxybenzofuran and benzofuran-6-carboxylate derivatives, it is plausible that this compound could serve as a valuable intermediate or a lead compound in drug discovery programs. For instance, benzofuran-6-carboxylic acid has been identified as a versatile building block in organic synthesis and has shown potential antimicrobial and antioxidant properties. chemicalbook.com Furthermore, patents have described methods for the synthesis of 4-benzofuran-carboxylic acid derivatives as key intermediates for the pharmaceutical industry. google.com The exploration of the synthesis and biological profile of this compound would be a logical extension of these research efforts, potentially uncovering novel compounds with therapeutic relevance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O4 B11805977 Methyl 4-propoxybenzofuran-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 4-propoxy-1-benzofuran-6-carboxylate

InChI

InChI=1S/C13H14O4/c1-3-5-16-11-7-9(13(14)15-2)8-12-10(11)4-6-17-12/h4,6-8H,3,5H2,1-2H3

InChI Key

RKCXCIUZEGFJFA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC2=C1C=CO2)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzofuran 6 Carboxylate Derivatives

Retrosynthetic Analysis of Methyl 4-propoxybenzofuran-6-carboxylate

A plausible retrosynthetic analysis of this compound suggests that the target molecule can be disconnected into simpler, more readily available starting materials. The primary disconnection would involve the ester and ether linkages, leading back to a key intermediate, a dihydroxybenzoic acid derivative.

One logical retrosynthetic pathway begins with the disconnection of the methyl ester at the C-6 position, leading to the corresponding benzofuran-6-carboxylic acid. This carboxylic acid can be further deconstructed by disconnecting the propoxy group at the C-4 position, which would reveal a 4-hydroxybenzofuran-6-carboxylic acid intermediate. The benzofuran (B130515) core itself can be retrosynthetically opened to a substituted phenol, which would serve as a key building block.

For instance, a practical approach involves the cyclization of a suitably substituted phenol. This could start from methyl 3,5-dihydroxybenzoate, which can be propoxylated at the 3-position and then subjected to a reaction to form the furan (B31954) ring.

Established Synthetic Routes to Benzofuran Carboxylates

The synthesis of the benzofuran carboxylate core can be achieved through several established methods, primarily involving the cyclization of phenolic precursors or through modern metal-catalyzed coupling reactions.

A common and historical approach to the benzofuran nucleus is through the intramolecular cyclization of substituted phenols. These methods often involve the formation of an ether linkage followed by a cyclization step. For example, a phenol can be O-alkylated with a molecule containing a two-carbon unit that can subsequently cyclize to form the furan ring.

One such strategy involves the reaction of a phenol with an α-haloketone, followed by an acid-catalyzed cyclization. Another approach is the Perkin rearrangement, where a 3-halocoumarin rearranges to a benzofuran-2-carboxylic acid. While effective, these methods may require harsh conditions and can sometimes result in a mixture of products depending on the substitution pattern of the starting phenol. The oxidative cyclization of ortho-substituted phenols mediated by hypervalent iodine reagents is another powerful method for constructing the benzofuran ring.

Modern synthetic organic chemistry offers a range of metal-catalyzed reactions for the efficient construction of the benzofuran core. These methods often provide milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-catalyzed reactions are particularly prevalent in this area. For instance, a Sonogashira coupling between an ortho-iodophenol and a terminal alkyne, followed by an intramolecular cyclization (annulation), is a powerful tool for constructing 2-substituted benzofurans. Similarly, palladium-catalyzed C-H activation and oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes have been developed for benzofuran synthesis.

Copper-catalyzed reactions also play a significant role. For example, the intramolecular cyclization of ortho-halophenols bearing an alkyne side chain can be efficiently catalyzed by copper salts. These reactions are often cost-effective and can be performed under relatively mild conditions.

CatalystReactantsReaction TypeReference
Palladiumo-Iodophenol, Terminal AlkyneSonogashira Coupling/AnnulationN/A
Palladium2-Hydroxystyrene, IodobenzeneC-H Activation/Oxidation rsc.org
Coppero-Halophenol with Alkyne Side ChainIntramolecular CyclizationN/A

The introduction of the methyl ester at the C-6 position and the propoxy group at the C-4 position requires specific synthetic planning.

The ester functionality at C-6 can be introduced at various stages of the synthesis. One approach is to start with a benzoic acid derivative that already contains the carboxylic acid group at the desired position, which is then carried through the synthesis and esterified in a final step. For example, 3-hydroxy-5-(methoxycarbonyl)benzoic acid can be used as a starting material. The esterification of the resulting benzofuran-6-carboxylic acid can be achieved using standard methods, such as reaction with methanol in the presence of an acid catalyst or using a milder reagent like thionyl chloride followed by methanol.

The propoxy group at C-4 is typically introduced via Williamson ether synthesis on a corresponding 4-hydroxybenzofuran intermediate. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The timing of this step is crucial to avoid side reactions with other functional groups present in the molecule.

A potential synthetic sequence could involve:

Starting with a dihydroxybenzoic acid ester.

Selective protection of one hydroxyl group.

Propoxylation of the other hydroxyl group.

Construction of the furan ring.

Deprotection and final functionalization if necessary.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This includes the use of advanced techniques like microwave-assisted synthesis and the application of green chemistry principles.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzofurans. The use of microwave irradiation can significantly reduce reaction times from hours to minutes.

Several established methods for benzofuran synthesis have been adapted for microwave conditions. For example, the palladium-catalyzed Sonogashira coupling and subsequent cyclization can be performed efficiently under microwave irradiation. Similarly, intramolecular cyclization reactions to form the benzofuran ring can be accelerated. This technique not only speeds up the synthesis but can also lead to cleaner reactions with fewer side products, which aligns with the principles of green chemistry by reducing waste.

Reaction TypeConditionsAdvantagesReference
Palladium-catalyzed coupling/cyclizationMicrowave irradiationReduced reaction time, higher yieldsN/A
Intramolecular cyclizationMicrowave irradiationFaster reaction, cleaner product profileN/A

One-Pot Synthetic Procedures for Enhanced Efficiency

A notable one-pot strategy involves the copper-catalyzed reaction between salicylaldehydes, substituted amines, and a source for the alkyne component, such as calcium carbide. nih.govacs.org This methodology allows for the synthesis of amino-substituted benzofuran skeletons in high yields. nih.govacs.org The reaction typically proceeds via the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, and subsequent intramolecular cyclization and isomerization to yield the benzofuran product. nih.govacs.org Researchers have observed that employing salicylaldehydes with electron-donating substituents leads to higher yields of the target molecules. nih.govacs.org

Another efficient approach is the palladium-catalyzed one-pot synthesis, which often involves a tandem or cascade reaction sequence. For instance, 2-arylbenzofurans can be synthesized from 2-hydroxyarylacetonitriles and sodium sulfinates in a palladium-catalyzed one-pot reaction. nih.gov This process is believed to proceed through desulfinative addition followed by an intramolecular annulation. nih.gov Furthermore, the combination of palladium and copper catalysts in a Sonogashira coupling reaction between iodophenols and terminal alkynes, followed by intramolecular cyclization, provides a powerful one-pot method for constructing 2,3-disubstituted benzofurans. nih.govacs.org

Microwave-assisted organic synthesis has also been effectively applied to one-pot procedures for creating benzofuran derivatives. A fast and versatile microwave-assisted multicomponent protocol has been developed for the synthesis of substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. kcl.ac.uk This transition-metal-free method demonstrates the utility of microwave irradiation in accelerating reaction times and improving yields. kcl.ac.uk

The following tables summarize key findings from various one-pot synthetic procedures for benzofuran derivatives, showcasing the reaction conditions and yields achieved.

Table 1: Copper-Catalyzed One-Pot Synthesis of Amino-Substituted Benzofurans nih.govacs.org

EntrySalicylaldehyde SubstituentAmineCatalyst/Base/SolventYield (%)
1HPiperidineCuBr / Na₂CO₃ / DMSO/H₂O85
24-MeOMorpholineCuBr / Na₂CO₃ / DMSO/H₂O91
35-BrCyclohexylamineCuBr / Na₂CO₃ / DMSO/H₂O78
43-MeOPyrrolidineCuBr / Na₂CO₃ / DMSO/H₂O88

Table 2: Palladium/Copper-Catalyzed Sonogashira Coupling/Cyclization nih.gov

EntryIodophenolTerminal AlkyneCatalyst SystemBase/SolventYield (%)
12-IodophenolPhenylacetylene(PPh₃)PdCl₂ / CuITriethylamine85-95
24-Bromo-2-iodophenol1-Hexyne(PPh₃)PdCl₂ / CuITriethylamine82
32-Iodo-4-methylphenolEthynyltrimethylsilane(PPh₃)PdCl₂ / CuITriethylamine90

Table 3: Microwave-Assisted Multicomponent Synthesis of Benzofuran-2-carboxamides kcl.ac.uk

EntryAniline2'-HydroxyacetophenoneAldehydeConditionsYield (%)
1Aniline2'-HydroxyacetophenoneBenzaldehyde140 °C, 10 min75
24-Methoxyaniline2'-Hydroxyacetophenone4-Chlorobenzaldehyde140 °C, 10 min82
34-Chloroaniline5'-Chloro-2'-hydroxyacetophenone4-Methylbenzaldehyde140 °C, 10 min78

Transition-metal-free approaches offer a greener alternative for one-pot synthesis. A notable example involves the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature, which proceeds via a Smiles rearrangement to construct regioselective five-membered heterocycles in good to excellent yields. mdpi.com This method is characterized by its mild conditions and operational simplicity. mdpi.com

Additionally, multicomponent reactions (MCRs) that form multiple bonds in a single operation are highly desirable due to their high atom economy and environmental friendliness. tandfonline.com A three-component Strecker-type reaction has been employed for the synthesis of benzofuran derivatives from euparin, primary amines, and trimethylsilyl cyanide, catalyzed by ZnO-nanorods. tandfonline.comnih.gov This method has proven to be simple and effective, providing high yields of the desired products. nih.gov

These examples highlight the power and versatility of one-pot synthetic procedures in efficiently constructing the benzofuran core. While direct one-pot synthesis of this compound is not explicitly detailed in these studies, the principles and methodologies described are broadly applicable and could be adapted by selecting appropriately substituted precursors, such as a 3-propoxy-5-carbomethoxy-salicylaldehyde, to target specific benzofuran-6-carboxylate derivatives.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton and carbon nuclei, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) for Proton Environment and Positional Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers insights into the different types of protons present in a molecule and their neighboring environments. For Methyl 4-propoxybenzofuran-6-carboxylate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the benzofuran (B130515) core, the protons of the propoxy group, and the protons of the methyl ester group.

The aromatic region would likely display signals for the protons at positions 2, 5, and 7 of the benzofuran ring. The proton at position 2, being on the furan (B31954) ring, would appear as a singlet. The protons at positions 5 and 7 on the benzene (B151609) ring would likely appear as doublets, with their specific chemical shifts influenced by the electron-donating propoxy group and the electron-withdrawing carboxylate group.

The propoxy group would be characterized by a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom. The methyl ester group would present as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-8.0 d 1H H-5
~7.6-7.8 d 1H H-7
~7.0-7.2 s 1H H-2
~4.0-4.2 t 2H -OCH₂CH₂CH₃
~3.9 s 3H -COOCH₃
~1.8-2.0 sext 2H -OCH₂CH₂CH₃

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the quaternary carbons of the benzofuran ring, the methine carbons of the aromatic system, the carbons of the propoxy group, the methyl ester carbon, and the carbonyl carbon of the ester. The chemical shift of the carbonyl carbon is typically observed in the downfield region of the spectrum. The carbons of the aromatic and furan rings would appear in the intermediate region, while the aliphatic carbons of the propoxy and methyl groups would be found in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~166-168 C=O (ester)
~155-158 C-7a
~145-148 C-4
~140-143 C-3a
~125-128 C-6
~120-123 C-2
~115-118 C-5
~105-108 C-7
~70-72 -OCH₂CH₂CH₃
~51-53 -COOCH₃
~22-24 -OCH₂CH₂CH₃

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
[M]⁺ Molecular Ion
[M - OCH₃]⁺ Loss of methoxy (B1213986) radical
[M - COOCH₃]⁺ Loss of carbomethoxy radical
[M - CH₂CH₂CH₃]⁺ Loss of propyl radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching vibrations for the ether and ester linkages, aromatic C=C stretching, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3000-3100 Aromatic C-H Stretch
~2850-2960 Aliphatic C-H Stretch
~1710-1730 C=O Stretch (Ester)
~1600-1620 Aromatic C=C Stretch
~1200-1300 C-O Stretch (Ester)

Other Spectroscopic Methods for Comprehensive Structural Analysis

For a more comprehensive structural analysis, other spectroscopic methods can be employed. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and between protons and carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range C-H correlations. These advanced techniques would provide definitive assignments of all proton and carbon signals, leaving no ambiguity in the final structural elucidation of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide deep insights into the structure, stability, and reactivity of Methyl 4-propoxybenzofuran-6-carboxylate.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to determine its optimal three-dimensional geometry, minimizing the molecule's energy. Such calculations would also yield valuable information about its electronic properties, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential map. This data is crucial for predicting the molecule's reactivity and its potential for intermolecular interactions. However, no specific DFT studies on this compound have been published.

Conformational Analysis and Energy Landscapes

The propoxy group of this compound introduces conformational flexibility. A thorough conformational analysis would be necessary to identify the most stable arrangements of this side chain. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be constructed. This would reveal the global and local energy minima, providing insights into the preferred shapes of the molecule in different environments. Such studies are vital for understanding how the molecule might interact with a biological target, yet no specific conformational analysis for this compound is currently available in the literature.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential tools in drug discovery for predicting how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme.

Prediction of Ligand-Receptor Interactions and Binding Modes

Should a biological target for this compound be identified, molecular docking simulations could predict its most likely binding pose within the active site of the receptor. These simulations would provide a detailed, atom-level view of potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is foundational for understanding the molecule's mechanism of action. At present, there are no published studies detailing the ligand-receptor interactions of this compound.

In Silico Assessment of Binding Affinities for Biological Targets

Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for its target. Techniques such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) could be applied to a docked complex of this compound. These calculations provide a quantitative prediction of the binding strength, which is a critical parameter for prioritizing compounds in a drug discovery pipeline. No such in silico assessments of binding affinities for this specific compound have been reported.

Biological Activity Profiling in Vitro Investigations

Other Biological Activities of Research Interest

Anti-inflammatory Properties

There is no available research data from in vitro investigations into the anti-inflammatory properties of Methyl 4-propoxybenzofuran-6-carboxylate. Studies on other benzofuran (B130515) derivatives have sometimes shown potential in modulating inflammatory pathways, but these findings cannot be extrapolated to this specific compound without direct experimental evidence.

Enzyme Inhibition Studies Beyond Antimicrobial Targets

There is a lack of published research on the enzyme inhibition profile of this compound against enzymes other than those related to antimicrobial activity. While various benzofuran derivatives have been investigated as inhibitors of enzymes such as kinases, proteases, and others, no such data exists specifically for this compound.

Structure Activity Relationship Sar and Structural Modification Studies

Analysis of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of benzofuran-based compounds are dictated by the electronic and steric properties of their substituents. These modifications influence how the molecule interacts with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

The substituent at position 4 of the benzofuran (B130515) ring plays a role in modulating the molecule's electronic properties and lipophilicity. The propoxy group (-O-CH₂CH₂CH₃) in Methyl 4-propoxybenzofuran-6-carboxylate has several key characteristics:

Electronic Effect: As an alkoxy group, the propoxy substituent is an electron-donating group through resonance, which can increase the electron density of the aromatic benzofuran ring system. This modification can influence the binding affinity to target proteins.

Lipophilicity: The three-carbon chain of the propoxy group increases the lipophilicity (fat-solubility) of the compound compared to a smaller methoxy (B1213986) or a polar hydroxyl group. This property is crucial for cell membrane permeability and can significantly affect the pharmacokinetic profile of the molecule.

Steric Influence: The size and conformation of the propoxy group can provide favorable steric interactions within a target's binding pocket, potentially enhancing potency and selectivity.

Studies on related compounds, such as 4-(allyloxy)-1-benzofuran-6-carboxylic acid, demonstrate that the 4-position is amenable to substitution with alkoxy-type groups that can be used for further functionalization. The unique structure of these groups contributes to their biological properties, making them candidates for various therapeutic applications.

Table 1: Influence of Hypothetical Substituents at Position 4 on Benzofuran Bioactivity (Inferred)
Substituent at C4Potential Effect on PropertiesRationale
-OH (Hydroxy)Increased polarity, potential H-bond donorIncreases water solubility but may decrease membrane permeability. Can form key hydrogen bonds with target residues.
-OCH₃ (Methoxy)Moderate lipophilicity, electron-donatingA common substituent in bioactive compounds, offering a balance of electronic and solubility properties.
-OCH₂CH₂CH₃ (Propoxy)Increased lipophilicity, steric bulkEnhances membrane permeability; the alkyl chain can explore hydrophobic pockets in a binding site.
-OCH₂Ph (Benzyloxy)Significant increase in lipophilicity and sizeThe benzyl (B1604629) group can form π-stacking interactions, potentially increasing binding affinity. Found in related active compounds. google.com

The methyl carboxylate group (-COOCH₃) at the C-6 position is a critical feature that significantly influences the compound's biological profile and synthetic utility.

Synthetic Handle: The carboxylic acid or its ester derivative at position 6 serves as a versatile synthetic handle. Research on compounds like Lifitegrast, an LFA-1/ICAM-1 antagonist, utilizes benzofuran-6-carboxylic acid as a key intermediate for building more complex and potent molecules through amide bond formation. nih.govresearchgate.net

Prodrug Potential: The methyl ester form may act as a prodrug. In vivo, esterase enzymes can hydrolyze the ester to the corresponding carboxylic acid. This conversion can improve bioavailability and cellular uptake, with the more polar carboxylic acid being the biologically active form that interacts with the target.

Binding Interactions: The carboxylate group, particularly after hydrolysis to a carboxylic acid, is a strong hydrogen bond acceptor and can form ionic interactions with positively charged residues (like arginine or lysine) in a protein's active site, anchoring the molecule for optimal binding.

The hydrolysis of a methyl carboxylate to its corresponding carboxylic acid is a common step in the synthesis of advanced intermediates, highlighting the importance of this functional group. nih.gov

Table 2: Role of the C6-Carboxylate Group in Benzofuran Derivatives
Functional Group at C6Primary RoleExample Application
-COOCH₃ (Methyl Ester)Prodrug, intermediateImproves lipophilicity for better cell penetration before hydrolysis to the active acid form.
-COOH (Carboxylic Acid)Active moiety, synthetic precursorForms strong hydrogen bonds or ionic interactions with target proteins. Used to synthesize amides and other derivatives. nih.gov
-CONH-R (Amide)Bioisostere, structural scaffoldReplaces the carboxylic acid to alter binding, solubility, and metabolic stability. Used to link the benzofuran core to other pharmacophores. google.com

The benzofuran nucleus is not merely a scaffold but an active pharmacophoric element. Its derivatization is a key strategy for modulating biological activity. Earlier SAR studies on benzofuran derivatives found that substitutions at the C-2 position with ester or heterocyclic rings were crucial for cytotoxic activity against cancer cells. nih.gov Furthermore, fusing other heterocyclic rings, such as oxadiazole, to the benzofuran core has been shown to yield compounds with promising anticancer activities. nih.gov For instance, a bromo-substituted benzofuran-oxadiazole conjugate was found to be the most efficient against HCT116 colon cancer cells, with an IC₅₀ value of 3.27 μM. nih.gov This indicates that modifications beyond the C-4 and C-6 positions are vital for optimizing the biological profile.

Strategic Modifications for Enhanced Therapeutic Potential

To enhance the therapeutic potential of a lead compound like this compound, several strategic modifications can be pursued, guided by SAR data.

Modification of the C4-Alkoxy Group: The length and nature of the alkyl chain at position 4 can be varied to fine-tune lipophilicity. Replacing the propoxy group with longer, shorter, or branched alkyl chains, or introducing cyclic or aromatic moieties, could optimize interactions within a hydrophobic binding pocket.

Bioisosteric Replacement at C6: The methyl carboxylate at position 6 can be converted to the carboxylic acid and then to various bioisosteres, such as amides, sulfonamides, or tetrazoles. These groups can mimic the electronic and steric properties of the carboxylate while improving metabolic stability or introducing new binding interactions.

Substitution on the Benzene (B151609) Ring: Introducing small, electron-withdrawing groups like halogens (e.g., chlorine, fluorine) onto the benzene portion of the benzofuran core is a common strategy. Halogenation can enhance binding affinity through favorable interactions and can block sites of metabolic degradation, thereby improving the compound's pharmacokinetic profile. nih.gov

Hybridization with other Pharmacophores: A highly effective strategy involves linking the benzofuran scaffold to other known pharmacophores. For example, creating hybrid molecules by attaching moieties like piperazine (B1678402) or indole (B1671886) to the benzofuran core has led to the development of potent anticancer agents. researchgate.netresearchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity. patsnap.com For a molecule like this compound, a hypothetical pharmacophore model might include:

A hydrophobic/aromatic feature corresponding to the benzofuran ring.

A hydrogen bond acceptor feature from the furan (B31954) oxygen and the carbonyl oxygen of the ester.

A hydrophobic feature associated with the propoxy group.

Lead optimization is an iterative process that uses such models to refine a lead compound into a preclinical candidate. patsnap.comdanaher.com The main strategies include:

Structure-Activity Relationship (SAR) Analysis: Systematically synthesizing and testing analogues to identify which structural modifications improve potency and selectivity. patsnap.com

Structure-Based Design: Using the 3D structure of the biological target (if known) to design modifications that improve the "fit" of the compound in the binding site.

ADMET Profiling: Evaluating properties such as solubility, membrane permeability, metabolic stability, and potential toxicity early in the process to ensure the compound has drug-like properties. danaher.com

This iterative cycle of design, synthesis, and testing allows medicinal chemists to systematically enhance the compound's characteristics, aiming to maximize therapeutic efficacy while minimizing off-target effects. danaher.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-propoxybenzofuran-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step functionalization of the benzofuran core. For example, esterification and alkoxylation can be performed using protocols similar to those for ethyl benzofuran carboxylates . Key steps include:

  • Esterification : Reacting the carboxylic acid precursor with methanol under acid catalysis.
  • Alkoxylation : Introducing the propoxy group via nucleophilic substitution or Mitsunobu reaction.
    Optimization involves adjusting catalysts (e.g., H₂SO₄ vs. TsOH), solvent polarity, and temperature. Monitoring via TLC/HPLC ensures intermediate purity .

Q. How can NMR and X-ray crystallography be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic signals:
  • Ester carbonyl (~165-170 ppm in 13C^{13}C).
  • Propoxy group protons (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂).
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters . Compare bond lengths/angles with DFT-computed values to validate geometry .

Q. What safety precautions are critical when handling intermediates during the synthesis of this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid exposure to toxic intermediates (e.g., alkylating agents).
  • Quench reactive byproducts (e.g., methyl iodide) with sodium thiosulfate.
  • Store waste separately and adhere to institutional hazardous material protocols .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve contradictions between experimental and theoretical structural data for this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with X-ray data. Discrepancies in dihedral angles (>5°) may indicate crystal packing effects.
  • Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O) influencing solid-state conformation .

Q. What strategies are effective in refining crystal structures of this compound when twinning or disorder is present?

  • Methodological Answer :

  • For twinning: Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R₁/residual density maps .
  • For disorder: Apply PART/SUMP restraints to split occupancies of propoxy groups. Refine anisotropic displacement parameters (ADPs) with ISOR constraints .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Synthesize derivatives with varying substituents (e.g., fluoro, methoxy) at the 4-propoxy position.
  • Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, Taft Eₛ).
  • Use molecular docking (AutoDock Vina) to predict binding modes against target proteins .

Q. What analytical techniques are suitable for detecting degradation products of this compound under accelerated stability conditions?

  • Methodological Answer :

  • Expose samples to heat/humidity (40°C/75% RH).
  • Analyze via LC-MS (QTOF) to identify degradation products (e.g., hydrolysis to carboxylic acid).
  • Quantify using HPLC-PDA with calibration curves (R² > 0.995) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted (DFT) and experimental (X-ray) bond lengths in this compound?

  • Methodological Answer :

  • Re-optimize DFT parameters (e.g., solvent model, basis set).
  • Check for crystal packing effects (e.g., π-stacking) using Mercury software.
  • If discrepancies persist (>0.02 Å), consider systematic errors in crystallographic refinement (e.g., over-constrained ADPs) .

Tools and Software Recommendations

  • Crystallography : SHELXL (refinement) , ORTEP-3 (visualization) .
  • Computational Modeling : Gaussian (DFT), AutoDock Vina (docking).
  • Analytical : MestReNova (NMR), CrystalExplorer (Hirshfeld analysis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.